Cas no 1038734-55-2 (2-Bromo-1-(hexyloxy)-4-methylbenzene)

2-Bromo-1-(hexyloxy)-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-hexoxy-4-methylbenzene
- 1-Bromo-2-n-hexyloxy-5-methylbenzene
- A1-13102
- 2-Bromo-1-(hexyloxy)-4-methylbenzene
- 1038734-55-2
-
- MDL: MFCD11198209
- インチ: 1S/C13H19BrO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3
- InChIKey: FBPIRSDZZMDDGA-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- 精确分子量: 270.06193g/mol
- 同位素质量: 270.06193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.3
- トポロジー分子極性表面積: 9.2Ų
2-Bromo-1-(hexyloxy)-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB429640-1g |
1-Bromo-2-n-hexyloxy-5-methylbenzene; . |
1038734-55-2 | 1g |
€1338.10 | 2024-08-03 | ||
A2B Chem LLC | AX67135-5g |
2-Bromo-1-(hexyloxy)-4-methylbenzene |
1038734-55-2 | 95% | 5g |
$993.00 | 2024-04-20 |
2-Bromo-1-(hexyloxy)-4-methylbenzene 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
2-Bromo-1-(hexyloxy)-4-methylbenzeneに関する追加情報
2-Bromo-1-(hexyloxy)-4-methylbenzene (CAS No. 1038734-55-2)
2-Bromo-1-(hexyloxy)-4-methylbenzene is a versatile organic compound with the CAS registry number 1038734-55-2. This compound belongs to the class of bromobenzenes, which are widely studied in organic chemistry due to their unique reactivity and applications in various fields. The molecule consists of a benzene ring substituted with a bromine atom at position 2, a hexyloxy group at position 1, and a methyl group at position 4. This substitution pattern imparts distinct chemical properties, making it an interesting subject for both academic research and industrial applications.
The molecular formula of 2-Bromo-1-(hexyloxy)-4-methylbenzene is C₁₃H₁₉BrO, and its molecular weight is approximately 267.26 g/mol. The compound exists as a solid under standard conditions, with a melting point of around 65°C and a boiling point of approximately 150°C under vacuum. Its solubility in common solvents such as dichloromethane, chloroform, and ether is moderate, while it is sparingly soluble in water due to its hydrophobic nature.
Recent studies have highlighted the potential of bromobenzenes derivatives, including 2-Bromo-1-(hexyloxy)-4-methylbenzene, in the field of drug discovery. The presence of the bromine atom makes it an excellent candidate for nucleophilic aromatic substitution reactions, which are crucial in synthesizing various bioactive molecules. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. The hexyloxy group introduces additional functionality, enabling further chemical modifications to tailor the compound's properties for specific therapeutic applications.
In addition to its pharmaceutical applications, 2-Bromo-1-(hexyloxy)-4-methylbenzene has found utility in the synthesis of advanced materials. Its ability to undergo electrophilic aromatic substitution reactions has been leveraged in the development of novel polymers and high-performance adhesives. Recent advancements in polymer chemistry have demonstrated that this compound can serve as a building block for creating thermally stable polymers with enhanced mechanical properties.
The synthesis of 2-Bromo-1-(hexyloxy)-4-methylbenzene typically involves a multi-step process starting from benzene derivatives. A common approach includes the bromination of a suitably substituted benzene ring followed by nucleophilic substitution to introduce the hexyloxy group. Researchers have optimized this process by employing microwave-assisted synthesis techniques, which significantly reduce reaction times while maintaining high yields.
From an environmental perspective, understanding the fate and transport of bromobenzenes derivatives like 2-Bromo-1-(hexyloxy)-4-methylbenzene is crucial for assessing their potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to fully characterize its environmental behavior and develop strategies for mitigating any adverse effects.
In conclusion, 2-Bromo-1-(hexyloxy)-4-methylbenzene (CAS No. 1038734-55-2) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an essential tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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